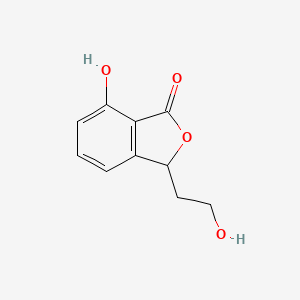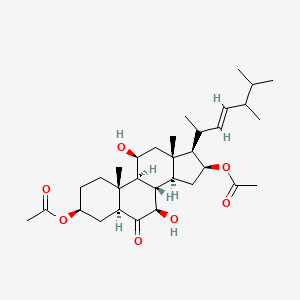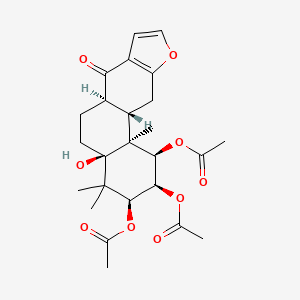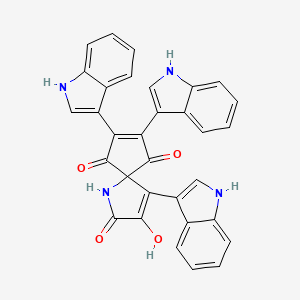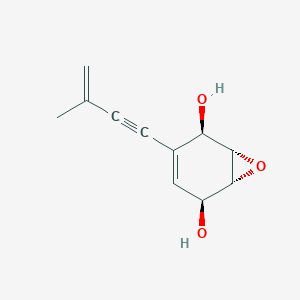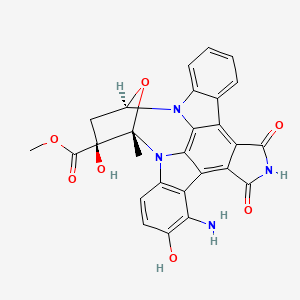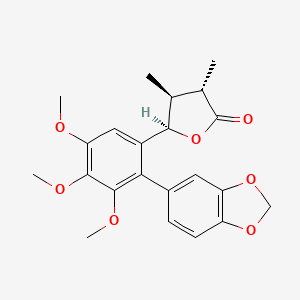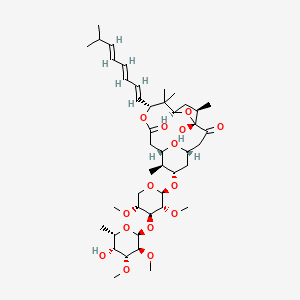
Aerobid
説明
Synthesis Analysis
Aerobid-like materials, such as silicon carbide (SiC) whiskers, aerogels, and nanoparticles, are synthesized using various innovative methods, including carbothermal reduction reactions and aerosol processes. For instance, nanometre silicon carbide whiskers are produced from binary carbonaceous silica aerogels through a novel synthesis process, leveraging the high contact area of reactants for purer whisker formation (Li et al., 2001). Additionally, aerosol synthesis methods have been employed for creating new functional nanomaterials and devices, demonstrating the versatility and scalability of these processes (Buesser & Pratsinis, 2012).
Molecular Structure Analysis
Molecular structure analysis of this compound-like materials reveals complex interactions at the nanoscale. These materials often exhibit amorphous structures with high surface areas, as observed in germanium sulfide aerogels, which display surface areas rivalling the best SiO2 aerogels (Kalebaila, Georgiev, & Brock, 2006). The synthesis of such materials involves sol-gel processes and supercritical fluid extraction, leading to a continuous network of colloidal particles assembled in a three-dimensional architecture.
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of this compound-like materials, particularly through carbothermal reduction and aerosol-assisted processes, result in unique chemical properties. These include the formation of carbide-derived carbon (CDC) aerogels with hierarchical porosity, which are synthesized from polymeric precursors and exhibit specific surface areas as high as 2122 m2/g (Oschatz et al., 2014). Such materials demonstrate advanced adsorption properties due to their large micropore volumes and effective material transport.
Physical Properties Analysis
The physical properties of this compound-like materials, such as porosity, surface area, and stability, are crucial for their potential applications. For example, SiOC aerogels synthesized from preceramic polymers exhibit colloidal microstructures with mesoporosity, which can be further enhanced by HF acid etching to create micro-and mesopores, increasing the surface area and porosity (Assefa et al., 2016).
Chemical Properties Analysis
Analyzing the chemical properties of this compound-like materials involves understanding their reactivity, stability, and interaction with other substances. For instance, the synergistic oxidation of ethylene glycol by nanosized carbides supported on carbon aerogel composites indicates the novel catalytic capabilities of binary transition-metal carbide materials (Zhang, Tian, & Shen, 2013). These findings highlight the potential for using such composite materials in direct alcohol fuel cells and other applications requiring high catalytic activity.
科学的研究の応用
1. Aerostat Complexes in Astronomy and Meteorology
Aerostat complexes, utilizing technologies such as Aerobid, are instrumental in various scientific fields, including astronomy, aeronomy, meteorology, and remote sensing of Earth. These applications contribute to solving a broad range of scientific problems and have expanded to include experiments in applied ecology, navigation, and aero- and space equipment (Bonev et al., 1994).
2. Performance Evaluation in Inhaler and Spacer Combinations
In a comparative study, the performance of this compound in metered-dose inhaler (MDI) and spacer combinations was evaluated. This study sheds light on dose delivery and cascade impaction performance, essential for optimizing the delivery mechanism of inhalers (Childers et al., 1996).
3. Applications in Arctic Research
The use of this compound technologies has also been significant in arctic research, facilitating meteorological observations and supporting projects in harsh environments. These applications have been critical in addressing the challenges of expensive logistical support and the inherent risks of arctic research (Curry et al., 2004).
4. Aerosol Mass Spectrometry in Atmospheric Science
The Aerosol Mass Spectrometer (AMS), designed at Aerodyne Research, Inc., represents a major advancement in atmospheric science. It's used for the real-time measurement and characterization of aerosols, contributing significantly to our understanding of atmospheric particles (Canagaratna et al., 2007).
5. Ultralight SiC Nanowire Aerogels in Engineering
This compound's technology has enabled the development of ultralight SiC nanowire aerogels, which have applications in harsh environments due to their unique properties like recoverable compressibility and high-temperature stability. These aerogels are attractive for use in aerospace and other fields requiring lightweight and durable materials (Su et al., 2018).
6. Enhancing Aeroengine Design Through Virtual Technologies
Aeroengine design has been significantly advanced by this compound's 3D virtual technologies. These innovations have reduced the cost and risk associated with engine testing, highlighting the advantages of virtual design in aero power research and development (Zhao & Qu, 2022).
作用機序
Target of Action
Aerobid, also known as Aerospan, is a corticosteroid with anti-inflammatory actions . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .
Mode of Action
This compound acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it triggers anti-inflammatory actions . These actions are thought to involve lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .
Biochemical Pathways
The activation of glucocorticoid receptors by this compound leads to the suppression of endogenous inflammatory mediators such as kinins, histamine, liposomal enzymes, and prostaglandins . This results in the inhibition of inflammatory cell migration and the reversal of increased capillary permeability, thereby decreasing the access of inflammatory cells to the site of inflammation .
Pharmacokinetics
After oral inhalation of 1 mg flunisolide, the total systemic availability was 40% . The flunisolide that is swallowed is rapidly and extensively converted to the 6β-OH metabolite and to water-soluble conjugates during the first pass through the liver . This offers a metabolic explanation for the low systemic activity of oral flunisolide itself since the metabolite has low corticosteroid potency . The inhaled flunisolide absorbed through the bronchial tree is converted to the same metabolites . The plasma half-life of flunisolide is approximately 1.8 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation and immune responses . This results in the reduction of symptoms associated with conditions like asthma, including watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inhaler system of this compound contains a microcrystalline suspension of flunisolide as the hemihydrate in propellants with sorbitan trioleate as a dispersing agent . This system is designed to deliver at least 100 metered inhalations . Therefore, the proper use and maintenance of the inhaler system are crucial for the effective delivery of the medication. Additionally, individual patient characteristics, such as age, liver, kidney, or heart conditions, may require caution in patients receiving inhaled flunisolide .
特性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H31FO6.H2O/c2*1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;/h2*5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3;1H2/t2*13-,14-,16-,17-,19+,20+,22-,23-,24+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMJCQRHVAJIO-TZHJZOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64F2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77326-96-6 | |
| Record name | Flunisolide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6α-Fluoro-11β,16α,17,21â??tetrahydroxylpregna-1,4diene-3,20-dione cyclic-16,17-acetal with acetone, hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNISOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4DYS664X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



